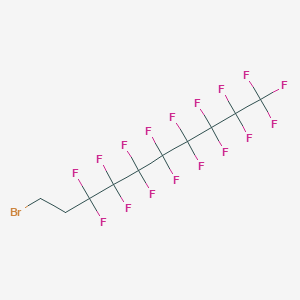

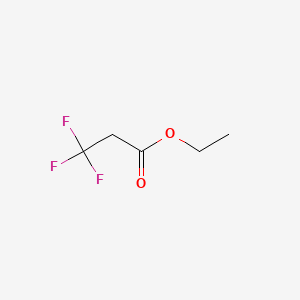

![molecular formula C13H12N2O5 B1273173 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid CAS No. 387350-58-5](/img/structure/B1273173.png)

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid

Übersicht

Beschreibung

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid, also known as 3-DMPB, is a type of benzoic acid that has been widely studied in scientific research due to its unique chemical structure. It is a white crystalline powder that is soluble in water and has a molecular weight of 206.25 g/mol. 3-DMPB is a member of the pyrimidine family of compounds and is used as a building block for the synthesis of a variety of compounds. It is also an important intermediate for the synthesis of pharmaceuticals and other compounds.

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid has been primarily researched in the field of agriculture, particularly for its herbicidal properties. Studies have demonstrated its effectiveness as a broad-spectrum herbicide. The compound undergoes various chemical reactions and degradation processes in soil and plants, contributing to its herbicidal efficacy. For instance, it has been shown to degrade in soil through microbial activity, leading to different metabolites that play a role in its overall herbicidal action (Wang et al., 2012), (Chang et al., 2011).

Synthesis and Derivatives

The compound's synthesis and derivatives have been extensively studied. Research on its synthesis offers insights into creating more efficient and potent herbicides. Various derivatives have been synthesized to enhance its herbicidal properties and to study its structure-activity relationships (Tamaru et al., 1997).

Environmental Behavior

Studies have also been conducted on the environmental behavior of this compound and its derivatives. This includes its photolysis in various aqueous media and its interaction with environmental factors like UV radiation and sunlight (Kanrar & Bhattacharyya, 2009). Understanding its environmental behavior is crucial for assessing its safety and impact on non-target organisms and ecosystems.

Metabolism in Organisms

The metabolism of this compound in various organisms, including plants and microbes, has been a subject of research. This is important for understanding how the compound is broken down and utilized by different organisms, which can influence its effectiveness and environmental impact (Liu et al., 2005).

Application in Other Fields

Beyond its use as a herbicide, the compound's derivatives have shown potential in other fields like fluorescence probes and medicinal chemistry. These applications are still under exploration and represent a growing area of interest (Setsukinai et al., 2003).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid, also known as bispyribac, is the enzyme acetohydroxyacid synthase (AHAS) in plants . AHAS plays a crucial role in the biosynthesis of branched-chain amino acids, which are essential for plant growth and development .

Mode of Action

Bispyribac is a selective, systemic herbicide that is absorbed by both the foliage and roots of plants . It works by inhibiting the activity of AHAS, thereby disrupting the synthesis of branched-chain amino acids . This disruption leads to a halt in protein synthesis, which in turn inhibits plant growth and eventually leads to the death of the plant .

Biochemical Pathways

The inhibition of AHAS by bispyribac affects the biosynthesis pathway of the branched-chain amino acids leucine, isoleucine, and valine . These amino acids are vital for protein synthesis and plant growth. The disruption of this pathway leads to a deficiency in these amino acids, causing a halt in protein synthesis and plant growth .

Pharmacokinetics

Bispyribac is highly soluble in water and non-volatile .

Result of Action

The result of bispyribac’s action is the inhibition of plant growth, leading to the death of the plant . It is used as a post-emergence herbicide for the control of grasses, sedges, and broad-leaved weeds in paddy rice and other crops/situations .

Biochemische Analyse

Biochemical Properties

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid plays a significant role in biochemical reactions, particularly in the inhibition of plant amino acid synthesis. By inhibiting AHAS, this compound disrupts the production of essential amino acids, leading to the death of the target weeds .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In plants, it inhibits cell division and growth by disrupting amino acid synthesis . This inhibition affects cell signaling pathways and gene expression related to growth and development. In non-target organisms, such as animals, the compound’s impact on cellular metabolism and gene expression is less pronounced but still warrants investigation to understand any potential adverse effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of AHAS/ALS. The compound binds to the enzyme’s active site, preventing the catalysis of the reaction that leads to the synthesis of branched-chain amino acids . This binding interaction is highly specific, making the compound effective at low concentrations. Additionally, the inhibition of AHAS/ALS leads to a cascade of downstream effects, including the accumulation of toxic intermediates and the depletion of essential amino acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation products can also have biological activity . Long-term studies have shown that the compound can persist in the environment, leading to prolonged effects on plant growth and development. In vitro studies have demonstrated that the compound’s inhibitory effects on AHAS/ALS can be sustained over extended periods, leading to lasting impacts on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal impact on non-target organisms . At higher doses, it can cause toxic effects, including disruptions in metabolic processes and potential organ damage . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain concentration . These findings highlight the importance of careful dosage management in agricultural applications to minimize adverse effects on non-target species.

Metabolic Pathways

This compound is involved in metabolic pathways related to amino acid synthesis. It interacts with AHAS/ALS, leading to the inhibition of branched-chain amino acid production . This interaction affects metabolic flux and can lead to the accumulation of intermediates that are toxic to plants . The compound’s metabolism in non-target organisms is less well understood, but it is likely to involve similar pathways given the conserved nature of amino acid synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed by plant roots and leaves, where it is translocated to the site of action . The compound’s high solubility in water facilitates its movement within plant tissues . In non-target organisms, the compound’s distribution is influenced by factors such as solubility, binding to transport proteins, and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of this compound is primarily within the chloroplasts of plant cells, where AHAS/ALS is located . This localization is critical for the compound’s activity, as it ensures that the inhibitor is in close proximity to its target enzyme .

Eigenschaften

IUPAC Name |

3-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5/c1-18-10-7-11(19-2)15-13(14-10)20-9-5-3-4-8(6-9)12(16)17/h3-7H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPDBWHZCPMFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)OC2=CC=CC(=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371209 | |

| Record name | 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387350-58-5 | |

| Record name | 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

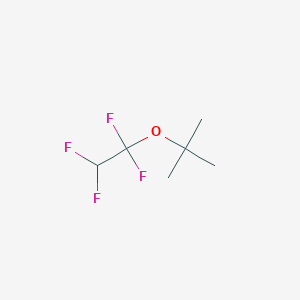

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1273117.png)